molecular formula C6H6K2O7 B3051795 Dipotassium hydrogen citrate CAS No. 3609-96-9

Dipotassium hydrogen citrate

Cat. No. B3051795
CAS RN: 3609-96-9
M. Wt: 268.3 g/mol
InChI Key: UZLGHNUASUZUOR-UHFFFAOYSA-L
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Description

Dipotassium hydrogen citrate is a compound with the molecular formula C6H6K2O7 . It’s a salt of citric acid and is often used in the medical and fermentation industries . It’s also used as a urinary alkalinizer for the treatment of renal tubular acidosis, to prevent uric acid and cysteine stones, and in the treatment of urinary tract infections .


Molecular Structure Analysis

The molecular structure of Dipotassium hydrogen citrate is characterized by a molecular formula of C6H6K2O7, an average mass of 268.304 Da, and a monoisotopic mass of 267.938782 Da . It’s also noted that Dipotassium hydrogen citrate crystallizes into a complex with ionized carboxyl groups and intermolecular hydrogen bonds .


Physical And Chemical Properties Analysis

Dipotassium hydrogen citrate is a white, hygroscopic crystalline powder . It has a molecular formula of C6H6K2O7, an average mass of 268.304 Da, and a monoisotopic mass of 267.938782 Da .

Scientific Research Applications

Crystal Structure Analysis

Dipotassium hydrogen citrate has been extensively studied for its crystal structure. It is ionized at the central and one terminal carboxyl group, forming intramolecular and intermolecular hydrogen bonds. These structures have implications for understanding the coordination and bonding in similar ionic compounds (Zacharias De & Glusker, 1993). Further research revealed a second polymorph of dipotassium hydrogen citrate, providing insights into the diverse structural possibilities of this compound and its potential applications in materials science (D. González et al., 2020).

Hematological Research

In the field of hematology, dipotassium hydrogen citrate has been evaluated in various contexts. It was studied for its effects on platelet count and mean volume, showing differences in measurements between systems and influencing the interpretation of hematological data (D. Reardon et al., 1985).

Nanotechnology Applications

Remarkably, dipotassium hydrogen citrate has been used as a reducing agent for the efficient reduction of graphene oxide nanosheets. This environmentally friendly route avoids the use of hazardous reducing agents and has implications for the mass production of graphene, a material with wide-ranging applications (Xinmeng Zhang et al., 2013).

Dermatological Applications

In dermatology, dipotassium hydrogen citrate was used in elastic liposomes for the skin delivery of dipotassium glycyrrhizinate, an anti-inflammatory agent. This study highlighted its potential in enhancing the effectiveness of topical treatments (M. Trotta et al., 2002).

Enzyme Inhibition Studies

Dipotassium hydrogen citrate has been involved in studies related to enzyme inhibition. One study explored its role in the inhibition of catalase, a key enzyme in cellular metabolism, providing insights into its potential therapeutic applications (Safija Islamovic et al., 2014).

Neonatal Nutrition Research

It was compared with other compounds in intravenous feeding solutions for preterm infants, investigating its impact on acid-base state and nutrition delivery (P. Macmahon et al., 1990).

Industrial Applications

Dipotassium hydrogen citrate showed effectiveness as a salting-out agent for recovering acetone, butanol, and ethanol from a prefractionator, a finding relevant to industrial chemical processing (C. Yi et al., 2014).

Mechanism of Action

Dipotassium hydrogen citrate acts as a urinary alkalinizer. It increases urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Safety and Hazards

Dipotassium hydrogen citrate may cause skin irritation, eye irritation, and respiratory irritation if improperly handled . It’s recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

Dipotassium hydrogen citrate is primarily used in the medical and fermentation industries, as well as a urinary alkalinizer . It’s also used in non-dairy creamers to prevent coagulation . Future research and applications may continue to explore its uses in these and other areas.

properties

IUPAC Name

dipotassium;2-(carboxymethyl)-2-hydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.2K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLGHNUASUZUOR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6K2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

3609-96-9
Record name Dipotassium hydrogen citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipotassium hydrogen citrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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